molecular formula C16H12ClNO6 B5751874 (2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate

(2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate

Cat. No.: B5751874
M. Wt: 349.72 g/mol
InChI Key: LNSSBSUVFTXKKL-UHFFFAOYSA-N
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Description

(2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate is an organic compound with the molecular formula C16H12ClNO6 It is a derivative of benzoic acid and is characterized by the presence of ethoxy, formyl, chloro, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate typically involves multi-step organic reactions. One common method is the esterification of 4-chloro-2-nitrobenzoic acid with (2-ethoxy-4-formylphenol) in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C), sodium borohydride (NaBH4)

    Substitution: Amines (R-NH2), thiols (R-SH)

Major Products Formed

    Oxidation: (2-Ethoxy-4-carboxyphenyl) 4-chloro-2-nitrobenzoate

    Reduction: (2-Ethoxy-4-formylphenyl) 4-chloro-2-aminobenzoate

    Substitution: (2-Ethoxy-4-formylphenyl) 4-amino-2-nitrobenzoate

Scientific Research Applications

(2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug development. The compound’s ability to undergo various chemical transformations makes it a candidate for designing new pharmaceuticals.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The formyl group can form covalent bonds with nucleophilic sites in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethoxy-4-formylphenyl) 4-chlorobenzoate
  • (2-Ethoxy-4-formylphenyl) 2-chloro-4-nitrobenzoate
  • (2-Ethoxy-4-formylphenyl) 4-chloro-2-aminobenzoate

Uniqueness

(2-Ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro, chloro) and electron-donating (ethoxy, formyl) groups allows for a wide range of chemical transformations and interactions with biological targets. This makes the compound a versatile tool in scientific research and industrial applications.

Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) 4-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO6/c1-2-23-15-7-10(9-19)3-6-14(15)24-16(20)12-5-4-11(17)8-13(12)18(21)22/h3-9H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSSBSUVFTXKKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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